molecular formula C30H24Cl2N6Ru B8007501 Tris(2,2'-bipyridine)ruthenium dichloride

Tris(2,2'-bipyridine)ruthenium dichloride

Cat. No.: B8007501
M. Wt: 640.5 g/mol
InChI Key: SJFYGUKHUNLZTK-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Tris(2,2’-bipyridine)ruthenium(II) dichloride, also known as Ru(bpy)32+, is a coordination compound that primarily targets electrochemiluminescence (ECL) platforms . It is considered the gold-standard luminophore in ECL and has played a key role in translating ECL from a laboratory curiosity to a commercial analytical instrument for diagnosis .

Mode of Action

The metal complex in its ground state can be excited by visible light, leading to the formation of a spin-allowed excited state . This excited state undergoes radiationless deactivation very quickly to form a spin-forbidden, long-lived luminescent excited state .

Biochemical Pathways

The compound plays a significant role in the process of electrochemiluminescence (ECL), a process of light emission at the electrode-electrolyte interface by means of electrochemical reactions . During ECL, a high energetic electron transfer reaction takes place between the electrochemically generated reactant species at or near the electrode surface to produce an excited state luminophore species, which results in the emission of light .

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in acetone , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Tris(2,2’-bipyridine)ruthenium dichloride is the emission of light, which is used widely in electroluminescent devices . This property makes it a valuable tool in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .

Action Environment

The action of Tris(2,2’-bipyridine)ruthenium dichloride can be influenced by environmental factors. For instance, the compound’s luminescence can be affected by the presence of electron donors and acceptors . Additionally, the compound’s action can be influenced by the type of solvent used, as it is slightly soluble in water and soluble in acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridine)ruthenium dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often facilitated by a reducing agent such as hypophosphorous acid . The reaction can be summarized as follows:

[ \text{RuCl}_3 + 3 \text{bpy} + \text{H}_3\text{PO}_2 \rightarrow [\text{Ru(bpy)}_3]Cl_2 + \text{by-products} ]

Industrial Production Methods: Industrial production of tris(2,2’-bipyridine)ruthenium dichloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, including temperature, pH, and concentration of reactants, to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Tris(2,2’-bipyridine)ruthenium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tris(2,2’-bipyridine)ruthenium(III) chloride.

    Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).

    Substitution: The chloride ions can be replaced by other anions such as hexafluorophosphate (PF_6^-).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate.

    Reduction: Reducing agents like sodium dithionite are often used.

    Substitution: Anion exchange reactions typically involve the use of salts like potassium hexafluorophosphate.

Major Products:

    Oxidation: [Ru(bpy)_3]Cl_3

    Reduction: [Ru(bpy)_3]Cl_2

    Substitution: Ru(bpy)_3_2

Scientific Research Applications

Photoredox Catalysis

Overview : Ru(bpy)₃²⁺ is widely used as a photosensitizer in photoredox reactions due to its ability to absorb visible light and initiate electron transfer processes.

  • Mechanism : Upon light absorption, Ru(bpy)₃²⁺ transitions to an excited state (Ru(bpy)₃²⁺*), which can then participate in oxidation or reduction reactions. This property makes it valuable for organic synthesis and environmental applications.
  • Applications :
    • Water Splitting : Ru(bpy)₃²⁺ has been studied extensively for its role in photocatalytic water splitting, where it facilitates the generation of hydrogen from water under light irradiation .
    • Organic Synthesis : The complex is used in various organic transformations, including C-C bond formation through processes like the Suzuki reaction .

Electrochemistry

Overview : The electrochemical properties of Ru(bpy)₃²⁺ enable its use in sensors and analytical chemistry.

  • Electrogenerated Chemiluminescence (ECL) : Ru(bpy)₃²⁺ is a key component in ECL systems, where it acts as a luminophore. The interaction with co-reactants such as tri-n-propylamine (TPrA) leads to strong light emission, which is exploited in sensitive detection methods .
  • Applications :
    • Biosensors : Its luminescent properties are harnessed for the development of biosensors capable of detecting biomolecules at low concentrations. This includes applications in immunoassays and DNA analysis .
    • Electrochemical Sensors : The complex is utilized in sensors for detecting various analytes through its redox behavior, providing high sensitivity and specificity.

Photovoltaics

Overview : The light-harvesting capabilities of Ru(bpy)₃²⁺ make it suitable for use in solar energy applications.

  • Dye-Sensitized Solar Cells (DSSCs) : Ru(bpy)₃²⁺ is extensively used as a sensitizer in DSSCs, where it absorbs sunlight and injects electrons into the conduction band of semiconductor materials like TiO₂.
  • Performance Metrics :
    • DSSCs incorporating Ru(bpy)₃²⁺ exhibit high conversion efficiencies due to the complex's strong absorption in the visible region and efficient charge transfer properties .

Optical Chemical Sensors

Overview : The unique luminescence properties of Ru(bpy)₃²⁺ are exploited for developing optical sensors.

  • Mechanism : The complex can act as a fluorescent probe that responds to changes in its environment (e.g., pH, metal ion concentration), making it useful for monitoring various chemical species.
  • Applications :
    • Oxygen Sensors : Ru(bpy)₃²⁺ is employed as an oxygen-sensitive fluorescent dye for measuring oxygen concentrations in microfluidic devices .
    • Environmental Monitoring : Its sensitivity to different analytes allows for real-time monitoring of pollutants and other environmental parameters.

Summary Table of Applications

Application AreaSpecific UsesKey Features
Photoredox CatalysisWater splitting, organic synthesisLight absorption, electron transfer
ElectrochemistryECL sensors, biosensorsLuminescent properties
PhotovoltaicsDye-sensitized solar cellsHigh efficiency, visible light absorption
Optical Chemical SensorsOxygen measurement, environmental monitoringFluorescent response to analytes

Case Studies

  • Photocatalytic Water Splitting
    • Researchers have demonstrated the effectiveness of Ru(bpy)₃²⁺ in facilitating the photocatalytic splitting of water into hydrogen and oxygen under sunlight exposure. This process involves using sacrificial agents to regenerate the catalyst after electron transfer reactions .
  • Electrochemical Immunoassays
    • A study highlighted the use of Ru(bpy)₃²⁺ in ECL-based immunoassays for detecting cancer biomarkers. The system exhibited high sensitivity and specificity, making it suitable for clinical diagnostics .
  • Dye-Sensitized Solar Cells
    • Several studies reported on the integration of Ru(bpy)₃²⁺ into DSSCs, achieving power conversion efficiencies exceeding 10%. These advancements underscore the potential of this complex in renewable energy technologies .

Comparison with Similar Compounds

  • Tris(1,10-phenanthroline)ruthenium dichloride
  • Tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium dichloride

Comparison: Tris(2,2’-bipyridine)ruthenium dichloride is unique due to its specific ligand structure, which imparts distinct optical and electrochemical properties. Compared to tris(1,10-phenanthroline)ruthenium dichloride, it has different absorption and emission spectra, making it suitable for different applications. The presence of methyl groups in tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium dichloride alters its steric and electronic properties, affecting its reactivity and stability .

Biological Activity

Tris(2,2'-bipyridine)ruthenium dichloride, commonly referred to as [Ru(bpy)₃]Cl₂, is a coordination complex that has garnered significant interest in the fields of photochemistry and biomedicine. Its unique properties stem from its ability to interact with biological molecules, particularly DNA, and its potential applications in photodynamic therapy (PDT) and as an anticancer agent. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features an octahedral geometry with a central ruthenium(II) ion coordinated by three bidentate 2,2'-bipyridine ligands. This structure is responsible for its distinctive optical properties and reactivity:

  • Chemical Formula : [Ru(bpy)₃]Cl₂
  • Molecular Weight : 368.3 g/mol
  • Color : Red crystalline salt
  • Solubility : Soluble in water and various organic solvents

Mechanisms of Biological Activity

  • DNA Intercalation : [Ru(bpy)₃]²⁺ can intercalate into DNA strands, which allows it to function as a probe for studying DNA interactions and dynamics. This property is crucial for its potential therapeutic applications .
  • Photodynamic Therapy : The compound generates reactive oxygen species (ROS) upon light activation, which can induce cell death in cancer cells. This mechanism is particularly effective in targeted cancer therapies .
  • Cytotoxicity : Studies have shown that [Ru(bpy)₃]Cl₂ exhibits cytotoxic effects against various cancer cell lines, including glioblastoma, breast cancer, and pancreatic adenocarcinoma. The half-maximal inhibitory concentration (IC₅₀) values are often in the low micromolar range, indicating significant potency compared to traditional platinum-based drugs .

Comparative Biological Activity

A comparison of [Ru(bpy)₃]Cl₂ with other metal complexes highlights its unique advantages:

CompoundIC₅₀ (µM)Cancer TypeMechanism of Action
[Ru(bpy)₃]Cl₂0.87GlioblastomaROS generation
Cisplatin0.5Ovarian CancerDNA crosslinking
[Ru(phen)₃]Cl₂1.5Breast CancerROS generation

Study on Anticancer Properties

In a study published by MDPI, researchers evaluated the cytotoxic effects of [Ru(bpy)₃]Cl₂ on various cancer cell lines. The results demonstrated that the complex induced significant cell death through oxidative stress mechanisms, which were enhanced when combined with other therapeutic agents like Rucaparib, a PARP inhibitor .

Photodynamic Applications

Another study focused on the photochemical properties of [Ru(bpy)₃]Cl₂ in PDT. The researchers found that upon irradiation with visible light, the complex effectively generated singlet oxygen (1O2^1O_2), leading to increased cytotoxicity against tumor cells while sparing normal cells .

Properties

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFYGUKHUNLZTK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2N6Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15158-62-0 (Parent)
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS]
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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CAS No.

14323-06-9
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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Record name Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)-
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Record name Tris[2,2'-bipyridine]ruthenium dichloride
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Record name TRIS(2,2'-BIPYRIDINE)RUTHENIUM DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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